molecular formula C18H17ClN4O4S2 B3505443 2-[5-(benzylsulfamoyl)-4-chloro-2-methylphenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide

2-[5-(benzylsulfamoyl)-4-chloro-2-methylphenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B3505443
M. Wt: 452.9 g/mol
InChI Key: RZXZDBCDNKVKGV-UHFFFAOYSA-N
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Description

2-[5-(benzylsulfamoyl)-4-chloro-2-methylphenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzylsulfamoyl group, a chloro-substituted phenoxy ring, and a thiadiazolyl acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(benzylsulfamoyl)-4-chloro-2-methylphenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the Benzylsulfamoyl Intermediate: This step involves the reaction of benzylamine with chlorosulfonic acid to form benzylsulfamoyl chloride.

    Substitution Reaction: The benzylsulfamoyl chloride is then reacted with 4-chloro-2-methylphenol in the presence of a base such as sodium hydroxide to form the benzylsulfamoyl-substituted phenol.

    Coupling with Thiadiazole: The final step involves the coupling of the benzylsulfamoyl-substituted phenol with 1,3,4-thiadiazol-2-yl acetamide under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[5-(benzylsulfamoyl)-4-chloro-2-methylphenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group in the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

2-[5-(benzylsulfamoyl)-4-chloro-2-methylphenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[5-(benzylsulfamoyl)-4-chloro-2-methylphenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or interfere with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-[5-(benzylsulfamoyl)-4-chloro-2-methylphenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide: shares structural similarities with other sulfonamide and thiadiazole derivatives.

    Examples: Compounds such as this compound and this compound.

Uniqueness

  • The unique combination of functional groups in this compound imparts distinct chemical and biological properties that differentiate it from other similar compounds.
  • Its specific molecular structure allows for targeted interactions with biological molecules, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[5-(benzylsulfamoyl)-4-chloro-2-methylphenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O4S2/c1-12-7-14(19)16(29(25,26)21-9-13-5-3-2-4-6-13)8-15(12)27-10-17(24)22-18-23-20-11-28-18/h2-8,11,21H,9-10H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXZDBCDNKVKGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OCC(=O)NC2=NN=CS2)S(=O)(=O)NCC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[5-(benzylsulfamoyl)-4-chloro-2-methylphenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[5-(benzylsulfamoyl)-4-chloro-2-methylphenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 3
2-[5-(benzylsulfamoyl)-4-chloro-2-methylphenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 4
2-[5-(benzylsulfamoyl)-4-chloro-2-methylphenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 5
2-[5-(benzylsulfamoyl)-4-chloro-2-methylphenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 6
2-[5-(benzylsulfamoyl)-4-chloro-2-methylphenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide

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